Swern Oxidation Reactivity
In a standard Swern oxidation procedure, (4-nitropyridin-2-yl)methanol undergoes clean oxidation to the corresponding aldehyde with quantitative conversion, requiring no purification [1]. In contrast, 4-nitropyridine, lacking the hydroxymethyl group, cannot participate in this transformation, limiting its utility as an aldehyde precursor . This functional group distinction directly impacts synthetic route design and intermediate accessibility.
| Evidence Dimension | Oxidation Reactivity |
|---|---|
| Target Compound Data | Quantitative conversion to aldehyde |
| Comparator Or Baseline | 4-Nitropyridine (CAS 1122-61-8): No reaction possible |
| Quantified Difference | Complete conversion vs. no reaction |
| Conditions | Swern oxidation (oxalyl chloride, DMSO, -78 °C, then Et₃N) [1] |
Why This Matters
Enables reliable access to 4-nitro-2-pyridinecarboxaldehyde, a key intermediate, without the need for chromatographic purification, saving time and resources.
- [1] Pyridine-derivatives.com. New downstream synthetic route of 2-(Hydroxymethyl)-4-nitropyridine. http://www.pyridine-derivatives.com/category/98197-88-7/ View Source
